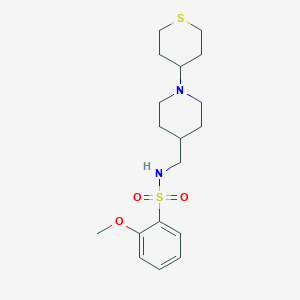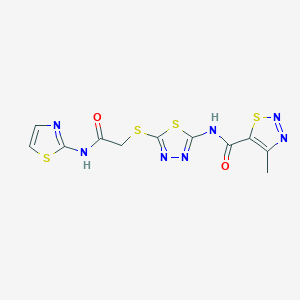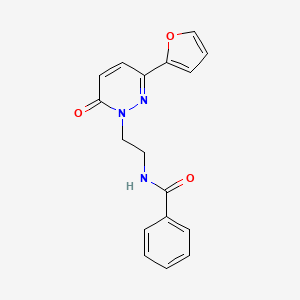
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give clues about how the compound might behave in different environments .Wissenschaftliche Forschungsanwendungen
N-heterocyclic carbenes (NHCs) are neutral compounds containing a divalent carbon atom with a six-electron valence shell. Historically, unbound carbenes were considered highly reactive intermediates in organic transformations. However, groundbreaking research in the late 1980s and early 1990s led to the isolation and characterization of stable, free NHCs . These compounds have since become powerful tools in modern chemistry, finding applications in various fields.
General Properties of NHCs:- Easy Synthesis : The first NHC, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), was synthesized relatively easily and opened the door to further studies .
- Strong Metal-Ligand Bonds : NHCs form strong bonds with transition metals, enhancing their applicability in catalysis .
Applications of N-Heterocyclic Carbenes
Let’s explore six unique applications:
Catalysis:- Transition Metal Ligands : NHCs serve as excellent ligands for transition metals in catalytic reactions. Their stability and tunable electronic properties make them valuable in asymmetric catalysis .
- Organocatalysis : NHCs participate in umpolung reactions and organocatalysis, enabling the synthesis of complex molecules .
- Drug Development : NHCs play a role in designing novel drugs and optimizing existing ones. Their stability and reactivity make them attractive candidates for drug delivery systems .
- Surface Modification : NHCs enhance the stability of gold surfaces and nanoparticles due to their strong metal-ligand bonds .
- Functional Materials : NHC-functionalized materials find applications in sensors, coatings, and optoelectronics .
- Main Group Elements : NHCs coordinate to main group elements, leading to interesting reactivity patterns .
- Metal-Carbene Complexes : Inspired by earlier studies, NHCs are now essential components in metal-carbene complexes .
Conclusion
N-heterocyclic carbenes have evolved from scientific curiosities to indispensable tools in chemistry. Their stability, versatility, and reactivity continue to drive research and innovation across various disciplines. As we explore further, we uncover new applications and unlock their full potential.
Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). An Overview of N-Heterocyclic Carbene: Properties and Applications. IntechOpen. DOI: 10.5772/intechopen.1001331. Fundamentals and applications of N-heterocyclic carbene functionalized … (2022). Chemical Communications. DOI: 10.1039/d2cc05183d. Recent advances of N-heterocyclic carbenes in the applications of … (2021). RSC Advances. DOI: 10.1039/d1ra06155k.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve more detailed structural analysis, testing its reactivity with various other compounds, or exploring its potential uses in fields like medicine, materials science, or environmental science .
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(22-7-3-5-17-4-1-2-6-21(17)22)25-20-11-10-16-12-13-26(15-19(16)14-20)24(28)18-8-9-18/h1-7,10-11,14,18H,8-9,12-13,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNFGRVVZFHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)




![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)


![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)

